molecular formula C13H14N4O3S2 B2823041 4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 881933-16-0

4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2823041
CAS No.: 881933-16-0
M. Wt: 338.4
InChI Key: DZYVJTURMKVLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the cyclopropylsulfamoyl group. Common reagents used in these reactions include cyclopropylamine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide include other benzamides with different substituents, such as:

  • 4-(N-methylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-(N-ethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical properties and biological activities compared to other benzamides

Biological Activity

The compound 4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential as an antimicrobial agent, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 298.39 g/mol
  • IUPAC Name : this compound

This compound contains a cyclopropyl group linked to a sulfamoyl moiety and a thiadiazole ring, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may induce apoptosis and cell cycle arrest. In particular, it has been shown to arrest cells at the G2/M phase by inhibiting cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle progression .

Table 1: Antiproliferative Effects of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
6bMCF-7<10Induces necrosis
19MCF-7<10Arrests G2/M phase

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiadiazole derivatives can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Testing

In a recent study, several thiadiazole derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Compounds exhibited MIC values ranging from 8 to 32 μg/mL.
  • Mode of Action : The compounds likely inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets. Notably:

  • Target Enzyme : Dihydrofolate reductase (DHFR).
  • Binding Energy : The compound exhibited a binding energy of −9.0 kcal/mol, indicating strong interaction with the enzyme's active site through multiple hydrogen bonds .

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-8-15-16-13(21-8)14-12(18)9-2-6-11(7-3-9)22(19,20)17-10-4-5-10/h2-3,6-7,10,17H,4-5H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYVJTURMKVLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.